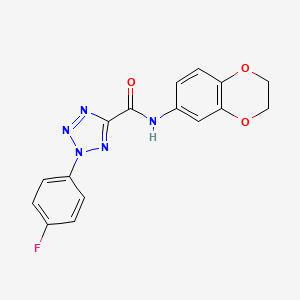

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a 1,4-benzodioxin ring, a fluorophenyl substituent, and a tetrazole-carboxamide scaffold. Its synthesis and structural characterization are inferred from analogous methodologies described for related compounds (e.g., triazole-thiones and pyrimidine-carboxamides) in the literature . The presence of the 1,4-benzodioxin moiety is notable due to its prevalence in bioactive molecules, such as antihepatotoxic agents and antiviral candidates . The compound’s fluorophenyl group may enhance metabolic stability and binding affinity, as fluorination is a common strategy in medicinal chemistry to modulate pharmacokinetics .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXWUIYQEHVZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:

Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

Formation of the tetrazole ring: This can be accomplished through the reaction of an azide with a nitrile under thermal or catalytic conditions.

Coupling of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.

Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

Substitution: The fluorophenyl group may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Carboxamide Derivatives

The compound shares structural similarities with pyrimidine-carboxamide derivatives reported in dengue virus NS-3 helicase-targeting studies. For instance:

- Z24 (N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-(4-pyridyl)pyrimidine-5-carboxamide) : Features methoxy substituents on the aryl rings, which may reduce metabolic oxidation compared to the fluorophenyl group in the target compound.

- Z25 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-4-(4-pyridyl)pyrimidine-5-carboxamide): Differs by replacing the methoxy groups with a 1,4-benzodioxin ring and a fluorophenyl group.

Key Structural Differences :

| Compound | Aryl Substituent | Heterocyclic Core | Biological Target |

|---|---|---|---|

| Target Compound | 1,4-Benzodioxin, Fluorophenyl | Tetrazole-carboxamide | Not explicitly stated (inferred: viral or enzymatic targets) |

| Z24 | 3,4-Dimethoxyphenyl | Pyrimidine-carboxamide | Dengue NS-3 helicase |

| Z25 | 1,4-Benzodioxin, Fluorophenyl | Pyrimidine-carboxamide | Dengue NS-3 helicase |

Antihepatotoxic Agents with 1,4-Dioxane/Dioxin Rings

Compounds containing 1,4-dioxane or benzodioxin rings, such as 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g), demonstrate significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats . These compounds share the 1,4-dioxane scaffold with the target compound but differ in their functional groups:

- Activity Correlation: The hydroxymethyl group in 4g enhances antihepatotoxic activity compared to non-substituted dioxane derivatives, suggesting that substituent polarity and hydrogen-bonding capacity are critical for efficacy .

- Comparison with Target Compound: While the target compound lacks a flavonoid backbone (a feature of 4f/4g), its benzodioxin ring and fluorophenyl group may contribute to similar metabolic stability or target engagement.

Isoxazole- and Triazole-Carboxamides

Several isoxazole-carboxamides (e.g., 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide ) share the carboxamide functional group and halogenated aryl substituents with the target compound . Key distinctions include:

- Heterocyclic Core : Isoxazole vs. tetrazole cores differ in aromaticity and dipole moments, which could influence solubility and bioavailability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Molecular Structure

- Chemical Formula : C16H14FN5O3

- Molecular Weight : 341.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring and subsequent modifications to introduce the benzodioxin and fluorophenyl groups. The synthetic routes often employ methodologies such as Ugi reactions or cycloadditions.

Pharmacological Properties

This compound has been studied for various biological activities:

- Antitumor Activity : Preliminary studies indicate that derivatives of tetrazoles exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Research suggests that tetrazole-containing compounds can possess antibacterial and antifungal properties. The incorporation of the benzodioxin moiety may enhance these effects by improving solubility and bioavailability .

- Enzyme Inhibition : Some studies have indicated that tetrazole derivatives can act as inhibitors for specific enzymes involved in disease pathways. For example, they may inhibit cyclin-dependent kinases (CDK) which are crucial in cancer progression .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a related tetrazole compound in vitro against human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving both apoptosis and necrosis being observed .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, a series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antibacterial activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.